Meta-Trifluoromethyl Substitution Enhances IDO1 Inhibitory Potency by 2-Fold vs. Unsubstituted Analog and 22-Fold vs. Para Isomer
The meta-trifluoromethyl substituted O-benzylhydroxylamine (the free base form of the target compound) demonstrates an IC50 of 0.41 μM against recombinant human indoleamine 2,3-dioxygenase-1 (IDO1). In contrast, the unsubstituted lead compound, O-benzylhydroxylamine, exhibits an IC50 of 0.81 μM, while the para-trifluoromethyl analog shows a significantly higher IC50 of 8.9 μM [1].
| Evidence Dimension | IDO1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.41 μM (meta-CF3 substituted O-benzylhydroxylamine) |
| Comparator Or Baseline | Unsubstituted O-benzylhydroxylamine: 0.81 μM; Para-CF3 substituted O-benzylhydroxylamine: 8.9 μM |
| Quantified Difference | ~2-fold more potent than unsubstituted; ~22-fold more potent than para-CF3 isomer |
| Conditions | Recombinant human IDO1 enzyme inhibition assay; spectrophotometric measurement; single-point inhibition curves |
Why This Matters
This quantitative potency advantage supports selection of the meta-substituted compound over unsubstituted or para-substituted analogs for IDO1-targeted drug discovery programs.
- [1] Malachowski, W. P., Winters, M., DuHadaway, J. B., et al. (2016). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. European Journal of Medicinal Chemistry, 108, 564–576. DOI: 10.1016/j.ejmech.2015.12.028 View Source
